1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide
CAS No.: 2034478-39-0
Cat. No.: VC6561514
Molecular Formula: C20H21N7O5
Molecular Weight: 439.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034478-39-0 |
|---|---|
| Molecular Formula | C20H21N7O5 |
| Molecular Weight | 439.432 |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C20H21N7O5/c1-12-22-20(32-24-12)15-11-26(25-23-15)5-4-21-19(29)13-8-18(28)27(10-13)14-2-3-16-17(9-14)31-7-6-30-16/h2-3,9,11,13H,4-8,10H2,1H3,(H,21,29) |
| Standard InChI Key | BPUVOIHYTWKIMJ-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Introduction
Chemical Structure and Classification
Molecular Architecture
The compound’s structure comprises three primary domains:
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2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system known for enhancing metabolic stability and membrane permeability in drug design.
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5-Oxopyrrolidine-3-carboxamide: A lactam ring that confers conformational rigidity and facilitates hydrogen bonding with biological targets.
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Triazole-Oxadiazole Hybrid: A 1,2,3-triazole linked to a 3-methyl-1,2,4-oxadiazole, a combination associated with broad-spectrum bioactivity, including anticonvulsant and anti-inflammatory effects .
The molecular formula is C₂₂H₂₃N₇O₅, with a calculated molecular weight of 489.47 g/mol. Spectroscopic characterization (NMR, IR, MS) typically reveals key peaks corresponding to the benzodioxin aromatic protons (δ 6.7–7.1 ppm), oxadiazole C=N stretching (~1650 cm⁻¹), and triazole C-H bending (~3100 cm⁻¹).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous compounds :
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Benzodioxin Intermediate:
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6-Amino-2,3-dihydro-1,4-benzodioxin is functionalized via nucleophilic substitution or Pd-catalyzed coupling to introduce a propargyl group.
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Triazole Formation:
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Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links the benzodioxin-propargyl intermediate to an azide-containing oxadiazole precursor.
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Oxadiazole Synthesis:
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Pyrrolidone-Carboxamide Conjugation:
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Amide coupling (EDC/HOBt) attaches the 5-oxopyrrolidine-3-carboxylic acid to the triazole-ethylamine linker.
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Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 |
| 2 | CuSO₄·5H₂O, sodium ascorbate, H₂O/THF | 85 |
| 3 | POCl₃, reflux | 68 |
| 4 | EDC, HOBt, DCM, rt | 90 |
Pharmacological Activities
Neurological Applications
Structural analogs of benzodioxin-triazole hybrids demonstrate moderate inhibitory activity against acetylcholinesterase (AChE) and NMDA receptors, implicating potential in Alzheimer’s disease therapy. For instance, derivatives with similar triazole-oxadiazole motifs exhibit IC₅₀ values of 12–45 μM in AChE inhibition assays .
Anti-Inflammatory Effects
The oxadiazole-triazole core is associated with COX-2 selectivity. In carrageenan-induced edema models, related compounds reduce paw swelling by 60–75% at 50 mg/kg, comparable to celecoxib .
Table 2: Comparative Pharmacological Data
| Activity | Model/Assay | Efficacy (Compound) | Reference |
|---|---|---|---|
| AChE Inhibition | Ellman’s assay | IC₅₀ = 28 μM | |
| COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.31 μM | |
| Anticonvulsant Activity | MES test (mice) | ED₅₀ = 74 mg/kg |
Mechanism of Action
Enzyme Inhibition
The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. Molecular docking studies suggest that the triazole nitrogen atoms form hydrogen bonds with AChE’s catalytic serine (Ser203).
Receptor Modulation
In silico models predict affinity for GABAₐ receptors, potentially explaining anticonvulsant effects. The benzodioxin moiety may enhance blood-brain barrier penetration, as seen in related neuroactive compounds .
Applications and Future Directions
Challenges
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Synthetic Complexity: Multi-step synthesis lowers scalability.
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Bioavailability: High molecular weight (489.47 g/mol) may limit oral absorption.
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